![molecular formula C4H2N4 B1259334 Imidazo[4,5-c]pyrazole CAS No. 251-05-8](/img/structure/B1259334.png)

Imidazo[4,5-c]pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[4,5-c]pyrazole is a type of heterocyclic compound that has been studied for its potential in various applications. Upon UV irradiation, substituted pyrrolo[2,3-d]-1,2,3-triazoles can be transformed into imidazo[4,5-c]pyrazoles .

Synthesis Analysis

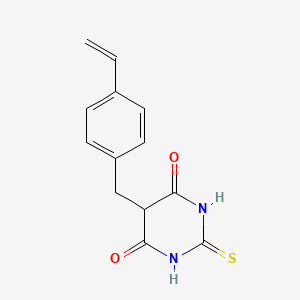

A basic ionic liquid, 1-butyl-3-methyl imidazolium hydroxide [bmIm]OH, has been used as an efficient catalyst for the novel synthesis of pyrazoloimidazole-2-thione-N-nucleosides by a one-pot four-component condensation reaction of aryl ribosylthiourea, chloroacetic acid, aromatic aldehyde, and hydrazine hydrate at room temperature . Another method involves the reaction of 5-aminopyrazoles with imidoyl chlorides in dry 1,4-dioxane at room temperature .

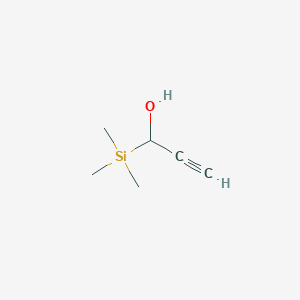

Molecular Structure Analysis

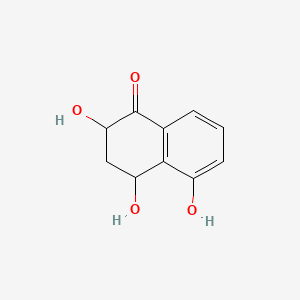

The molecular structure of Imidazo[4,5-c]pyrazole derivatives can be modified to enhance their biological activity. For instance, the decoration of the catechol ring with groups with different electronic, steric, and lipophilic properties, insertion of a methyl group on C-6 of the imidazo pyrazole scaffold, and shift of the acylhydrazonic substituent from position 7 to 6 of the imidazo pyrazole substructure have been explored .

Chemical Reactions Analysis

Imidazo[4,5-c]pyrazole undergoes various chemical reactions. For instance, upon UV irradiation, substituted pyrrolo[2,3-d]-1,2,3-triazoles were transformed by a new route to imidazo[4,5-c]pyrazoles . The mechanism of the reaction is discussed in terms of a likely 1,2,3,5-tetrazocine intermediate .

Physical And Chemical Properties Analysis

The physical and chemical properties of Imidazo[4,5-c]pyrazole derivatives can be influenced by various factors such as the decoration of the catechol ring with groups with different electronic, steric, and lipophilic properties .

Applications De Recherche Scientifique

Synthesis of Imidazo[4,5-c]pyrazoles Liubchak et al. (2012) developed a new synthetic approach for 4-substituted imidazo[4,5-c]pyrazoles, employing N'-(4-halopyrazol-5-yl)amidine cyclization under copper-catalyzed cross-coupling reactions. This method is highlighted for its cost-effectiveness, convenience, and the versatility it offers in substituting different groups at various positions of the imidazo[4,5-c]pyrazole nucleus. The synthesis utilizes readily available 5-aminopyrazoles and copper catalysts, providing a wide scope of structural variations for this compound (Liubchak, Tolmachev, & Nazarenko, 2012).

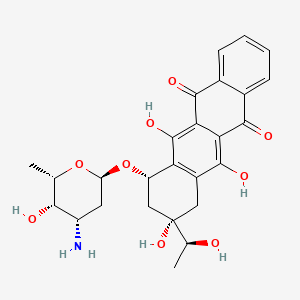

Reactivity and Biological Applications The imidazo[1,2-a]pyrazine scaffold, closely related to imidazo[4,5-c]pyrazole, has been extensively studied for its versatile role in organic synthesis and drug development. Goel et al. (2015) emphasized the diverse biological activity of imidazo[1,2-a]pyrazine, showcasing its reactivity and multifarious applications in medicinal chemistry. The review underlines the significance of substitution patterns and positions, which play a crucial role in determining the biological activity and potential of these compounds (Goel, Luxami, & Paul, 2015).

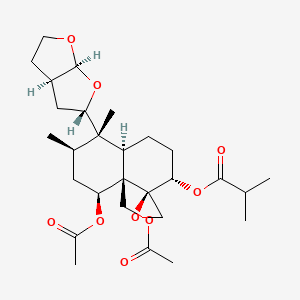

Heterocyclic Diazonium Salts Colomer and Moyano (2011) explored the synthesis of pyrazolo[3,4-d][1,2,3]triazin-4-ones and imidazo[4,5-d][1,2,3]triazin-4-ones, which are structurally related analogs to purines known for their broad biological activity. The methodology involved one-pot diazotization of specific carbonitriles, showcasing the relevance of imidazo[4,5-c]pyrazole-related compounds in producing biologically significant structures (Colomer & Moyano, 2011).

Orientations Futures

The structure-activity relationships of the imidazo pyrazole scaffold are being further extended to identify novel antiproliferative/anti-inflammatory agents potentially active with multi-target mechanisms . The interest and importance of imidazo-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazo in the context of research and development of new drugs .

Propriétés

IUPAC Name |

imidazo[4,5-c]pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4/c1-3-4(8-7-1)6-2-5-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCBAKHQLAYYHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N2)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611798 |

Source

|

| Record name | Imidazo[4,5-c]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[4,5-c]pyrazole | |

CAS RN |

251-05-8 |

Source

|

| Record name | Imidazo[4,5-c]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9R,10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1259255.png)

![(1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione](/img/structure/B1259258.png)

![octahydropyrrolo[3,4-C]pyrrole](/img/structure/B1259266.png)